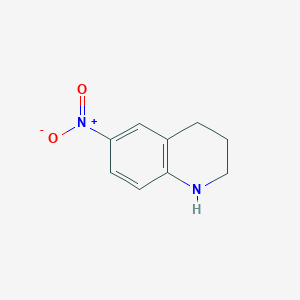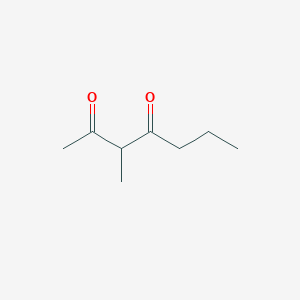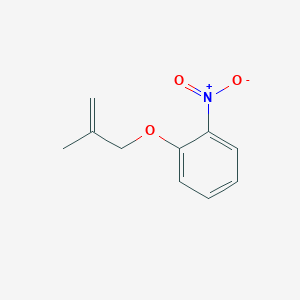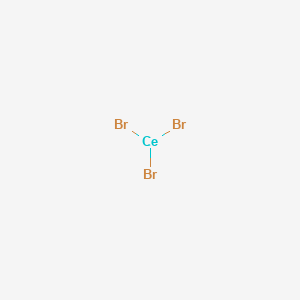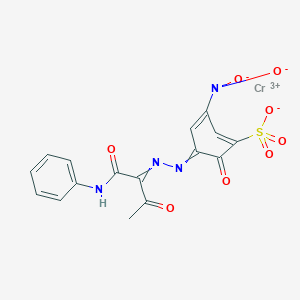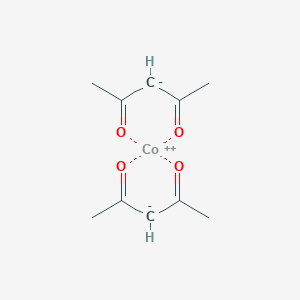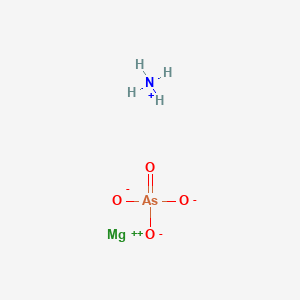
Ammonium magnesium arsenate
Overview
Description
Ammonium magnesium arsenate is a chemical compound with the formula MgNH₄AsO₄. It is a crystalline solid that contains magnesium, ammonium, and arsenate ions. This compound is known for its unique properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium magnesium arsenate can be synthesized through a precipitation reaction. One common method involves mixing a solution of magnesium chloride (MgCl₂) with a solution of ammonium arsenate ((NH₄)₃AsO₄). The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain pure magnesium ammonium arsenate .
Industrial Production Methods
In industrial settings, the production of magnesium ammonium arsenate may involve large-scale precipitation processes. The use of high-purity reagents and precise control of reaction conditions are essential to achieve consistent quality. The compound is often produced in batch reactors, where the reactants are mixed, and the precipitate is collected, washed, and dried.
Chemical Reactions Analysis
Types of Reactions
Ammonium magnesium arsenate undergoes various chemical reactions, including:
Oxidation: The arsenate ion (AsO₄³⁻) can undergo oxidation reactions, although it is already in a high oxidation state.
Reduction: Reduction reactions can convert arsenate to arsenite (AsO₃³⁻) under specific conditions.
Substitution: The ammonium ion (NH₄⁺) can be substituted by other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium sulfite (Na₂SO₃) are commonly employed.
Substitution: Reactions with other metal salts can lead to the substitution of ammonium ions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of arsenite compounds.
Substitution: Formation of new metal arsenate compounds.
Scientific Research Applications
Ammonium magnesium arsenate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the determination of magnesium and arsenic.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in medical treatments, particularly in the context of arsenic-based therapies.
Industry: Utilized in the production of high-purity arsenic and other industrial processes
Mechanism of Action
The mechanism of action of magnesium ammonium arsenate involves its interaction with biological molecules and cellular pathways. The arsenate ion can interfere with phosphate metabolism, as it is chemically similar to phosphate ions (PO₄³⁻). This interference can disrupt cellular processes, leading to toxic effects. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at understanding its precise mechanisms .
Comparison with Similar Compounds
Similar Compounds
Magnesium arsenate (Mg₃(AsO₄)₂): Contains magnesium and arsenate ions but lacks ammonium ions.
Ammonium arsenate ((NH₄)₃AsO₄): Contains ammonium and arsenate ions but lacks magnesium ions.
Calcium arsenate (Ca₃(AsO₄)₂): Contains calcium and arsenate ions, used in similar applications.
Uniqueness
Ammonium magnesium arsenate is unique due to the presence of both magnesium and ammonium ions, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
azanium;magnesium;arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Mg.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQUCFATSFCBP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-][As](=O)([O-])[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH4MgNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163374 | |
| Record name | Ammonium magnesium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14644-70-3 | |
| Record name | Ammonium magnesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium magnesium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM MAGNESIUM ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IY0HGG374 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


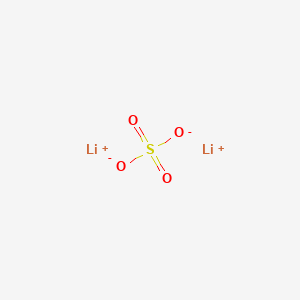
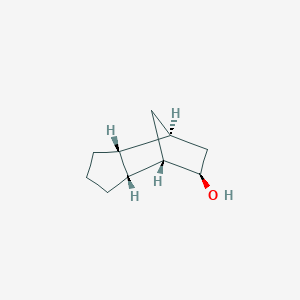
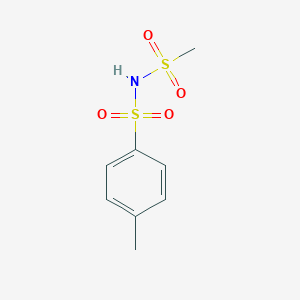
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

